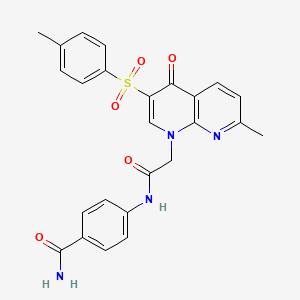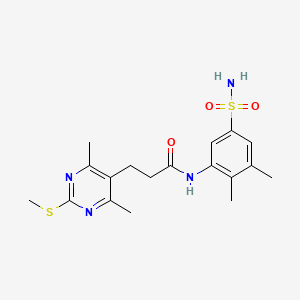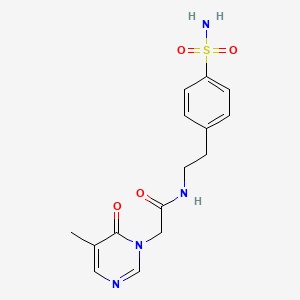
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related naphthyridine derivatives involves multiple steps, starting from basic precursors to the formation of complex structures through reactions such as acylation, cyclization, and substitution. For instance, compounds derived from 1,8-naphthyridine were synthesized using acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, demonstrating the versatility of reactions in constructing naphthyridine frameworks (Younes et al., 2020). Similarly, the synthesis of 1,8-naphthyridine-based derivatives through regioselective synthesis highlights the strategic functionalization of these molecules (Kundenapally et al., 2019).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been explored using techniques such as X-ray crystallography, providing detailed insights into the solid-state arrangement and molecular geometry. This structural information is crucial for understanding the compound's reactivity and potential interactions in biological systems. For example, the analysis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed solid-state properties and hydrogen bonding interactions, emphasizing the importance of molecular structure in determining compound properties (Younes et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Kundenapally, Domala, and Sreenivasulu (2019) reported the regioselective synthesis of novel 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives. These derivatives were evaluated for their antibacterial properties against various bacterial strains, indicating their potential as new antibacterial agents (Kundenapally, Domala, & Sreenivasulu, 2019).
Antimicrobial Properties
The compound has been the basis for synthesizing chiral linear carboxamides with incorporated peptide linkage, showing antimicrobial properties. Khalifa, Amr, Al-Omar, and Nossier (2016) synthesized a new group of these carboxamides and tested their antimicrobial properties (Khalifa, Amr, Al-Omar, & Nossier, 2016).
Synthesis of Novel Derivatives
A variety of derivatives based on the 1,8-naphthyridine structure have been synthesized, aiming at potential applications in medicinal chemistry. For example, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and reported their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Applications in Inhibitory Actions Against Bacterial Strains
The derivatives of this compound have been explored for their inhibitory actions against bacterial strains. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).
Propiedades
IUPAC Name |
4-[[2-[7-methyl-3-(4-methylphenyl)sulfonyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-15-3-10-19(11-4-15)35(33,34)21-13-29(25-20(23(21)31)12-5-16(2)27-25)14-22(30)28-18-8-6-17(7-9-18)24(26)32/h3-13H,14H2,1-2H3,(H2,26,32)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPKBDJIWUPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)
![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2493193.png)
![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)
![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)


![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

